molecular formula C18H22N2O4S2 B092267 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate CAS No. 18126-02-8

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate

Cat. No. B092267
CAS RN: 18126-02-8
M. Wt: 394.5 g/mol
InChI Key: MCTPEMSIZLTTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, also known as HTS, is a chemical compound that has been widely studied for its potential therapeutic applications. In

Mechanism Of Action

The mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.

Biochemical And Physiological Effects

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models of neurodegenerative diseases. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate in lab experiments is its ability to modulate multiple signaling pathways in the body, making it a versatile tool for studying various diseases. However, one of the limitations of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate is its potential toxicity, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for research on 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate. One area of focus is the development of new synthetic methods for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, which could improve its efficiency and reduce its toxicity. Another area of focus is the development of new therapeutic applications for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate and its potential side effects, which could inform the development of safer and more effective therapies.

Synthesis Methods

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate can be synthesized through a series of chemical reactions involving thiazolidine, toluene-p-sulfonyl chloride, and phenylethylamine. The synthesis process involves a nucleophilic substitution reaction, followed by a cyclization reaction, resulting in the formation of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate.

Scientific Research Applications

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

18126-02-8

Product Name

3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate

Molecular Formula

C18H22N2O4S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C11H14N2OS.C7H8O3S/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10,12,14H,6-8H2;2-5H,1H3,(H,8,9,10)

InChI Key

MCTPEMSIZLTTCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O

Other CAS RN

18126-02-8

Origin of Product

United States

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